molecular formula C10H9F B13430119 (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene

(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene

Cat. No.: B13430119
M. Wt: 148.18 g/mol
InChI Key: CQGVLTUBIKFODZ-ONEGZZNKSA-N
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Description

(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene is an organic compound that features a fluorine atom attached to a benzene ring, which is further substituted with a buta-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired diene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene group into a saturated alkyl chain.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated alkyl chains.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its fluorine atom can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Buta-1,3-dien-1-yl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.

    (E)-1-(Buta-1,3-dien-1-yl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine.

    (E)-1-(Buta-1,3-dien-1-yl)-4-methylbenzene: Features a methyl group instead of fluorine.

Uniqueness

(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-[(1E)-buta-1,3-dienyl]-4-fluorobenzene

InChI

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-8H,1H2/b4-3+

InChI Key

CQGVLTUBIKFODZ-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/C1=CC=C(C=C1)F

Canonical SMILES

C=CC=CC1=CC=C(C=C1)F

Origin of Product

United States

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